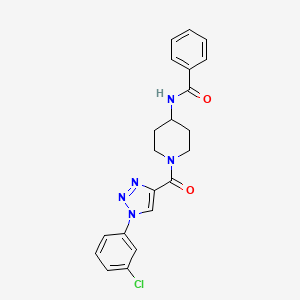

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

N-(1-(1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic small molecule characterized by a piperidin-4-yl backbone conjugated with a benzamide moiety and a 3-chlorophenyl-substituted triazole ring.

Properties

IUPAC Name |

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2/c22-16-7-4-8-18(13-16)27-14-19(24-25-27)21(29)26-11-9-17(10-12-26)23-20(28)15-5-2-1-3-6-15/h1-8,13-14,17H,9-12H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXBGHIFTKIELC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

Formation of the Benzamide Moiety: The benzamide group is attached via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation

The methoxy group (if present in derivatives) can undergo oxidation to a hydroxyl group under strong oxidizing conditions (e.g., using KMnO₄ or other oxidizing agents). This reaction alters solubility and biological activity.

Reduction

The carbonyl group in the benzamide moiety can be reduced to an amine using agents like lithium aluminum hydride (LiAlH₄). This reaction modifies the amide’s hydrogen-bonding capacity, potentially affecting target binding.

Substitution

The chlorine atom on the phenyl ring is susceptible to nucleophilic substitution. For example:

-

Amine substitution : Reaction with primary/secondary amines under basic conditions (e.g., NaHCO₃, DMF) replaces Cl with amine groups .

-

Thiol substitution : Thiols can displace Cl under similar conditions, introducing sulfur-containing derivatives .

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Hydroxyl substitution |

| Reduction | LiAlH₄ | Amine formation |

| Chlorine substitution | Amines, NaHCO₃, DMF | Amine/thiol derivatives |

Structural Modifications and SAR

Structure-activity relationship (SAR) studies highlight how modifications influence biological activity:

-

R-group substitutions : Replacing the tert-butyl group on the phenyl ring with hydrophilic groups (e.g., morpholino) reduces PXR-binding affinity, while hydrophobic groups (e.g., tert-butyl) enhance activity .

-

Amide nitrogen modifications : Larger substituents (e.g., piperidinyl) diminish binding compared to smaller alkyl groups .

| Modification | Effect on Activity | Example |

|---|---|---|

| tert-Butyl → Hydrophilic | Reduced PXR binding | Morpholino |

| Amide N-substitution | Diminished binding | Piperidinyl |

Mechanistic Insights

The triazole ring acts as a bioisostere for amide groups, enabling interactions with enzymes or receptors. The piperidine moiety enhances binding affinity, while the benzamide contributes to pharmacokinetics. Substitution reactions (e.g., replacing Cl with amines) may alter these interactions, impacting biological activity .

Research Implications

The compound’s reactivity profile makes it a versatile scaffold for drug discovery. For instance:

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of triazole derivatives. N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has shown promise in inhibiting cancer cell proliferation. In vitro assays revealed that related triazole compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7), with IC50 values indicating significant potency compared to standard chemotherapeutics like Cisplatin .

Neuropharmacological Effects

The compound also exhibits neuropharmacological potential. Triazole derivatives have been studied for their ability to modulate neurotransmitter systems, particularly through acetylcholinesterase inhibition. This mechanism may enhance cognitive function and provide therapeutic benefits for neurodegenerative diseases such as Alzheimer's. The anti-acetylcholinesterase activity of this compound suggests it could be beneficial in developing treatments for cognitive impairments.

Antiproliferative Effects

A notable study demonstrated that specific structural modifications on triazole derivatives significantly influenced their antiproliferative activity against various cancer cell lines. Compounds with optimized substituents exhibited lower IC50 values than established treatments .

In Vivo Studies

Preliminary in vivo studies suggest that certain derivatives of this compound can reduce tumor growth in animal models while exhibiting minimal toxicity to normal tissues. Such findings are critical for evaluating the therapeutic potential and safety profile of these compounds before clinical trials .

Mechanism of Action

The mechanism of action of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The benzamide moiety can interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the literature, focusing on synthetic efficiency, substituent effects, and molecular properties.

Functional Group Analysis

Triazole vs. Ureido/Thioureido Groups:

- Triazole (Target Compound): Enhances metabolic stability and metal-binding capacity compared to ureido groups (e.g., 7a , 14a ) .

Piperidine Modifications:

- The target compound’s piperidine is acylated at the 4-position, unlike 6e–6h (), where the piperidine is benzylated. Acylation may reduce basicity, affecting pharmacokinetics .

Research Findings and Implications

Pharmacological Potential

While explicit activity data are unavailable, structural parallels suggest:

Biological Activity

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic compound that incorporates a triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and potential neuroprotective effects based on recent studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity across various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 2.70 |

| Compound B | HT-29 | 5.04 |

| Compound C | SMMC7721 | 4.44 |

These compounds induce apoptosis through mechanisms involving increased reactive oxygen species (ROS) levels and mitochondrial dysfunction .

Antimicrobial Activity

The triazole-containing compounds have also been evaluated for their antimicrobial properties. For example, studies have shown that derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 15.00 |

The presence of the triazole ring enhances the interaction with bacterial enzymes, leading to effective inhibition .

Neuroprotective Effects

Some studies suggest that triazole derivatives may exhibit neuroprotective effects. For instance, in models of neurodegeneration, compounds have been shown to reduce oxidative stress markers and improve neuronal survival rates. The mechanism is thought to involve modulation of neuroinflammatory pathways and enhancement of antioxidant defenses .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives similar to this compound. These compounds were tested in vitro against various cancer cell lines and showed promising results:

- Compound D exhibited an IC50 value of 3.5 µM against MCF-7 cells.

- Compound E demonstrated significant antimicrobial activity with an MIC of 10 µg/mL against E. coli.

These findings support the hypothesis that modifications in the triazole structure can lead to enhanced biological activities .

Q & A

Q. What are the recommended synthetic routes for preparing N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, and what are their critical reaction parameters?

- Methodological Answer : The compound can be synthesized via a multi-step process involving:

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For example, reacting 3-chlorophenyl azide with a piperidine-derived alkyne under nitrogen atmosphere, using CuSO₄·5H₂O and sodium ascorbate in THF/water (4:1) at 60°C for 12 hours .

Amide Coupling : Subsequent benzoylation of the piperidine nitrogen using benzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C to room temperature .

Critical Parameters :

- Purity of intermediates (monitored via TLC or LC-MS).

- Strict control of reaction temperature and stoichiometry to avoid side products like over-acylated derivatives.

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., 3-chlorophenyl proton signals at δ 7.4–7.6 ppm, triazole protons at δ 8.2–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₁₈ClN₅O₂: 424.1174).

- Infrared Spectroscopy (IR) : Detect carbonyl stretches (~1650–1700 cm⁻¹ for amide and triazole carbonyl groups) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Based on structurally similar compounds:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (acute toxicity hazard) .

- Ventilation : Use fume hoods to minimize inhalation of aerosols (respiratory irritant potential) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed chemical waste services .

Advanced Research Questions

Q. How can computational modeling optimize the reaction conditions for scaling up synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in CuAAC reactions, identifying energy barriers for triazole formation .

- Process Simulation : Tools like COMSOL Multiphysics can predict heat transfer and mixing efficiency in large-scale reactors, minimizing hotspots that degrade product yield .

- Machine Learning (ML) : Train models on historical reaction data (e.g., solvent polarity, catalyst loading) to recommend optimal conditions (e.g., THF/water ratio, 4:1) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Re-test the compound in standardized assays (e.g., kinase inhibition IC₅₀) with controls for batch-to-batch variability .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain discrepancies .

- Target Engagement Studies : Employ cellular thermal shift assays (CETSA) to confirm direct binding to purported targets (e.g., kinase enzymes) .

Q. How can structure-activity relationship (SAR) studies improve this compound’s selectivity?

- Methodological Answer :

- Analog Synthesis : Modify the 3-chlorophenyl group (e.g., replace with 3-fluorophenyl or pyridyl) and assess changes in target binding via surface plasmon resonance (SPR) .

- Molecular Dynamics (MD) Simulations : Model interactions with off-target proteins (e.g., cytochrome P450 enzymes) to guide steric or electronic modifications .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features .

Q. What analytical techniques detect and quantify degradation products under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then analyze via:

- HPLC-PDA : Track peak purity and new degradant peaks.

- GC-MS : Identify volatile byproducts (e.g., benzamide cleavage fragments) .

- Stability-Indicating Methods : Validate a UPLC method with a C18 column (ACN/water gradient) to separate and quantify degradation products .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different solvents?

- Methodological Answer :

- Standardized Protocols : Re-measure solubility using USP buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) under controlled temperature (25°C ± 0.5) .

- Hansen Solubility Parameters : Calculate HSP values to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces .

- Cross-Validation : Compare results with orthogonal techniques (e.g., gravimetric vs. UV-Vis quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.